5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQSCJBSCMFRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1-chloro-4-ethoxy-2-methylbenzene, followed by its chlorosulfonation. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a substituted aromatic ring, allows for its incorporation into a wide array of complex molecules. The strategic placement of the chloro, ethoxy, and methyl groups on the benzene ring influences the electronic and steric properties of the molecule, making it a tailored precursor for specific target-oriented synthesis. This guide will elucidate a reliable and reproducible pathway to this compound, emphasizing the rationale behind each procedural step to ensure both safety and success in the laboratory.

Overall Synthesis Pathway

The synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is most effectively achieved through a two-step sequence starting from the commercially available 4-chloro-2-methylphenol. The first step involves the ethylation of the phenolic hydroxyl group to form 1-chloro-4-ethoxy-2-methylbenzene. The subsequent and final step is the regioselective chlorosulfonation of this intermediate to yield the target sulfonyl chloride.

Caption: Overall two-step synthesis pathway for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Part 1: Synthesis of the Precursor, 1-chloro-4-ethoxy-2-methylbenzene

The initial stage of the synthesis focuses on the conversion of 4-chloro-2-methylphenol to its corresponding ethyl ether. The Williamson ether synthesis is the chosen method due to its high efficiency and adaptability. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the phenol, acts as a nucleophile and attacks an ethylating agent.

Experimental Protocol: Ethylation of 4-chloro-2-methylphenol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chloro-2-methylphenol | 142.58 | 14.26 g | 0.10 |

| Sodium hydroxide (NaOH) | 40.00 | 4.40 g | 0.11 |

| Diethyl sulfate ((C₂H₅)₂SO₄) | 154.18 | 17.0 g (14.8 mL) | 0.11 |

| Acetone | - | 200 mL | - |

| Dichloromethane | - | 150 mL | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylphenol (14.26 g, 0.10 mol) and acetone (200 mL).

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Add powdered sodium hydroxide (4.40 g, 0.11 mol) to the solution. The formation of the sodium phenoxide will result in a noticeable change in the appearance of the solution.

-

Heat the mixture to reflux and maintain for 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture slightly and then add diethyl sulfate (17.0 g, 0.11 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium sulfate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-chloro-4-ethoxy-2-methylbenzene.

-

The product can be further purified by vacuum distillation if necessary.

Expertise & Causality:

-

Choice of Base: Sodium hydroxide is a strong base, sufficient to deprotonate the weakly acidic phenol, forming the nucleophilic phenoxide. An excess is used to drive the reaction to completion.

-

Choice of Ethylating Agent: Diethyl sulfate is a potent and cost-effective ethylating agent. Iodoethane or bromoethane could also be used, but diethyl sulfate is often preferred for its reactivity and lower volatility.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering.

-

Work-up: The aqueous NaOH wash is crucial for removing any unreacted starting phenol, which could interfere with the subsequent chlorosulfonation step.

Part 2: Chlorosulfonation of 1-chloro-4-ethoxy-2-methylbenzene

The final step is the electrophilic aromatic substitution of the synthesized precursor with chlorosulfonic acid. The regioselectivity of this reaction is critical for obtaining the desired product. The directing effects of the substituents on the aromatic ring play a key role. The strongly activating ethoxy group (-OEt) and the moderately activating methyl group (-CH₃) are both ortho-, para-directors. The chloro group (-Cl) is a deactivating ortho-, para-director. The powerful activating effect of the ethoxy group will dominate, directing the incoming electrophile primarily to the positions ortho to it. One ortho position is sterically hindered by the adjacent methyl group, thus substitution is highly favored at the C5 position.

Caption: Analysis of substituent directing effects on chlorosulfonation.

Experimental Protocol: Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-chloro-4-ethoxy-2-methylbenzene | 170.63 | 17.07 g | 0.10 |

| Chlorosulfonic acid (ClSO₃H) | 116.52 | 46.6 g (26.3 mL) | 0.40 |

| Dichloromethane | - | 100 mL | - |

| Crushed ice | - | 500 g | - |

Procedure:

-

In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Add chlorosulfonic acid (46.6 g, 0.40 mol) to the flask and cool the flask in an ice-salt bath to 0-5 °C.

-

Dissolve 1-chloro-4-ethoxy-2-methylbenzene (17.07 g, 0.10 mol) in dichloromethane (100 mL) and add this solution to the dropping funnel.

-

Add the solution of the precursor dropwise to the cold, stirred chlorosulfonic acid over a period of 1-1.5 hours, maintaining the internal temperature between 0-5 °C.[1]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Slowly raise the temperature to room temperature and continue stirring for another 2-3 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing the organic extract by TLC or GC-MS.

-

Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution in a fume hood.

-

The product will precipitate as a solid. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product in a desiccator over P₂O₅ or under vacuum to afford the crude 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

-

Recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate can be performed for further purification.

Expertise & Causality:

-

Reagent Stoichiometry: A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion and ensuring the formation of the sulfonyl chloride rather than the sulfonic acid.[1]

-

Temperature Control: Maintaining a low temperature during the addition of the aromatic precursor is crucial to prevent side reactions, such as polysulfonation and charring, and to control the exothermic nature of the reaction.

-

Quenching: The quenching of the reaction mixture on ice serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, facilitating its isolation. The slow and careful addition is paramount for safety.

-

Purification: The thorough washing with cold water is essential to remove any residual acid. The final product is a solid, and its purity can be assessed by its melting point and spectroscopic methods (NMR, IR, and MS).

Characterization

The final product, 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the two aromatic protons (two singlets).

-

¹³C NMR: The carbon NMR will confirm the number of distinct carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the S=O stretching of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹).

-

Mass Spectrometry: MS analysis will provide the molecular weight of the compound, confirming the elemental composition.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diethyl sulfate is a suspected carcinogen and a strong alkylating agent. Handle with care and avoid inhalation and skin contact.

-

The quenching of the chlorosulfonation reaction is highly exothermic and must be performed with caution.

References

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]

-

Chemistry LibreTexts. 16.15: Orientation Effects in Substituted Benzenes. [Link]

-

Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. [Link]

Sources

physicochemical properties of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Compounds within this class are pivotal reagents and intermediates in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride functional group, driven by the electrophilic nature of the sulfur atom, allows for facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols. Understanding the specific physicochemical properties of this molecule is paramount for its effective handling, application in synthetic protocols, and for the purification and characterization of its downstream products. This guide provides a comprehensive overview of its chemical identity, structural features, key physical properties, and the standard experimental methodologies employed for their determination.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique structural and molecular formula. These identifiers are critical for regulatory compliance, literature searches, and unambiguous communication in a research setting.

| Identifier | Value | Source |

| CAS Number | 1216234-07-9 | [1][2] |

| Molecular Formula | C₉H₁₀Cl₂O₃S | |

| Molecular Weight | 269.15 g/mol | |

| Physical Form | Solid | |

| Canonical SMILES | CCOC1=C(C=C(C=C1Cl)C)S(=O)(=O)Cl | |

| InChI Key | WAQSCJBSCMFRBY-UHFFFAOYSA-N |

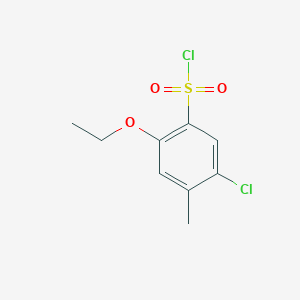

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the chemical reactivity and physical behavior of the molecule. The structure below highlights the key features: an ethoxy group and a chlorine atom ortho and meta to the sulfonyl chloride group, respectively, on a toluene backbone.

Caption: 2D Structure of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Physicochemical Properties

The physical properties of the compound are essential for designing reaction conditions, such as choosing an appropriate solvent and determining the reaction temperature.

| Property | Value / Observation | Notes |

| Appearance | White to off-white solid | Based on typical appearance of related compounds. |

| Melting Point | 127 °C (for 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride) | The exact melting point for the ethoxy compound is not published. However, the closely related methoxy analog has a melting point of 127 °C, suggesting a similar value.[3] Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4] |

| Boiling Point | Decomposes upon heating | Sulfonyl chlorides are generally thermally unstable and tend to decompose at elevated temperatures rather than boiling at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). Reactive with protic solvents (e.g., alcohols, water) and basic solutions. | The "like dissolves like" principle suggests solubility in non-polar solvents.[5] The sulfonyl chloride group will react with water (hydrolysis) and alcohols (alcoholysis), especially in the presence of a base or upon heating. |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The expected spectral characteristics are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a triplet and a quartet for the ethoxy group protons, two singlets for the aromatic protons, and a singlet for the methyl group protons. The chemical shift of each signal provides information about the electronic environment of the protons.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.[7] This includes nine distinct signals: four for the aromatic ring carbons, two for the ethoxy group, one for the methyl group, and two carbons attached to heteroatoms.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the presence of specific functional groups.[8] Characteristic strong absorption bands are expected for the S=O stretching of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1185 cm⁻¹). Other expected bands include C-H stretches (aromatic and aliphatic), C=C stretches for the aromatic ring, and C-O stretches for the ethoxy group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9][10] The molecular ion peak (M+) would be expected at m/z 268 and 270, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for sulfonyl chlorides involve the loss of SO₂ or the chloride radical.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated experimental protocols. The following sections detail standard methodologies.

General Experimental Workflow

The logical flow for characterizing a novel or uncharacterized compound involves a series of steps from basic physical property determination to detailed structural elucidation.

Caption: General workflow for the physicochemical characterization of an organic compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity.[4] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, defined melting point is indicative of a pure substance.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride on a clean, dry watch glass. Finely powder the sample with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 1-2 mm.[11][12]

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Place the assembly in a Thiele tube filled with mineral oil or into a calibrated digital melting point apparatus (e.g., Mel-Temp).[4]

-

Measurement: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Qualitative Solubility Assessment

Causality: A compound's solubility is governed by its polarity and its ability to form intermolecular interactions (like hydrogen bonds) with the solvent.[13] Reactivity also plays a key role; for instance, sulfonyl chlorides react with protic solvents.

Methodology:

-

Preparation: Place approximately 25 mg of the compound into separate, labeled small test tubes.

-

Solvent Addition: To each tube, add 0.75 mL of a different test solvent (e.g., water, diethyl ether, toluene, ethanol, 5% aq. HCl, 5% aq. NaOH) in small portions.[14]

-

Observation: After each addition, shake the tube vigorously for 10-20 seconds.[13] Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid phase disappears.

-

Insoluble: The solid remains unchanged.

-

Reactive: Observe signs of a chemical reaction, such as gas evolution, heat generation, or the formation of a new precipitate. With water, slow hydrolysis to the corresponding sulfonic acid is expected. With NaOH, rapid reaction and dissolution of the resulting sodium sulfonate salt is expected.[15]

-

Spectroscopic Sample Preparation and Analysis

Causality: Each spectroscopic technique probes different aspects of the molecular structure. Correct sample preparation is critical to obtain high-quality, interpretable data.

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-defined.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), whose signal is set to 0 ppm.[16]

-

Acquire the spectrum on a calibrated NMR spectrometer. Both ¹H and ¹³C spectra should be obtained for full structural assignment.[17][18]

-

-

FTIR Spectroscopy (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by taking a background scan.

-

Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. The infrared radiation interacts with the sample surface, providing a spectrum of its functional groups.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small, pure sample into the mass spectrometer, typically via a direct insertion probe for solids.[19]

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[10][19]

-

The resulting ions are separated by their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

-

Safety and Handling

Trustworthiness: Sulfonyl chlorides as a class are reactive and require specific handling procedures to ensure safety. The information provided by suppliers is the primary source for hazard assessment.

-

Hazard Identification: This compound is classified as hazardous. It causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335). The signal word is "Danger". These hazards are consistent with other reactive acid chlorides.[20][21]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[22][23]

-

Handling Procedures: Avoid contact with skin and eyes. Do not breathe dust. Keep away from moisture and water, as it can react to release hydrochloric acid. Store in a tightly closed container in a dry, cool, and well-ventilated area.[20][21]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[23]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[23]

-

Conclusion

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a solid organic compound with significant potential as a synthetic intermediate. Its key physicochemical properties are dictated by the interplay of the aromatic ring, the reactive sulfonyl chloride moiety, and its various substituents. While specific experimental data such as a precise melting point is not widely published, its properties can be reliably predicted based on closely related analogs and a fundamental understanding of chemical principles. The experimental protocols detailed in this guide provide a robust framework for the accurate and safe characterization of this and similar compounds, ensuring both scientific integrity and user safety in a research environment.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Koya University. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved from [Link]

-

Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. (n.d.). Chemcasts. Retrieved from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

-

Can a mass spectrometer determine the structure of an organic compound? (2017, November 11). Quora. Retrieved from [Link]

-

Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved from [Link]

-

How to Determine the Structure of Organic Molecules by NMR Spectroscopy. (2018). ResearchGate. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

Characterization of organic compounds in soil irrigated with treated paper board mill effluent using FTIR. (2020, September 18). The Pharma Innovation. Retrieved from [Link]

-

Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Texas at El Paso. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride(SALTDATA: FREE) | 1216234-07-9 [amp.chemicalbook.com]

- 2. 1216234-07-9|5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. chem-casts.com [chem-casts.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rtilab.com [rtilab.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. azolifesciences.com [azolifesciences.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in contemporary organic synthesis, 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride presents a unique scaffold for the development of novel therapeutics. Its substituted benzene ring offers multiple points for chemical modification, making it a versatile building block in the design of complex molecular architectures. This guide, intended for the discerning researcher, provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a solid compound at room temperature. Its core structure consists of a benzene ring substituted with a sulfonyl chloride group, a chloro group, an ethoxy group, and a methyl group.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1216234-07-9 | |

| Molecular Formula | C₉H₁₀Cl₂O₃S | |

| Molecular Weight | 269.15 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is not explicitly available in the reviewed literature, its synthesis can be logically deduced from established methods for the preparation of benzenesulfonyl chlorides. The most common and industrially relevant method is the direct chlorosulfonation of a corresponding substituted benzene derivative.

A plausible synthetic pathway would involve the reaction of 4-chloro-1-ethoxy-2-methylbenzene with chlorosulfonic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Experimental Protocol (Illustrative, based on general procedures):

This protocol is illustrative and based on general procedures for chlorosulfonation reactions.[2][3][4] Researchers should conduct their own risk assessment and optimization.

Materials:

-

4-Chloro-1-ethoxy-2-methylbenzene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Chloro-1-ethoxy-2-methylbenzene in an appropriate inert solvent. Cool the solution to 0-5 °C in an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, which should be vented to a scrubber.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent system.

Causality in Experimental Choices:

-

Low Temperature: The initial low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

-

Quenching on Ice: This is a standard and effective method to safely neutralize the highly corrosive and reactive chlorosulfonic acid.

-

Bicarbonate Wash: This step is essential to remove acidic byproducts, which can interfere with subsequent reactions or degrade the product.

Reactivity and Applications in Drug Development

The reactivity of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[5]

Signaling Pathway of a Prototypical Reaction:

Caption: Formation of a sulfonamide from 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

The sulfonamide linkage is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. Chlorine-containing compounds are also prevalent in pharmaceuticals, often enhancing properties like metabolic stability and membrane permeability.[6]

While specific drugs synthesized directly from 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride are not documented in the available literature, its structure suggests its utility as an intermediate for creating analogs of known bioactive molecules. For instance, the structurally related compound, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide, is a known chemical entity.[4] This highlights the potential for using the title compound to synthesize novel sulfonamides with potential therapeutic applications.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride was found. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:

¹H NMR:

-

An aromatic proton singlet or two closely spaced doublets.

-

A quartet corresponding to the -OCH₂- protons of the ethoxy group.

-

A singlet for the methyl group protons.

-

A triplet for the -CH₃ protons of the ethoxy group.

¹³C NMR:

-

Multiple signals in the aromatic region (typically 120-150 ppm).

-

A signal for the -OCH₂- carbon.

-

A signal for the methyl carbon.

-

A signal for the -CH₃ carbon of the ethoxy group.

IR Spectroscopy:

-

Characteristic strong S=O stretching bands for the sulfonyl group (around 1370 and 1180 cm⁻¹).

-

C-Cl stretching vibrations.

-

Aromatic C-H and C=C stretching bands.

-

Aliphatic C-H stretching bands.

Safety and Handling

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is classified as a hazardous substance.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility lies in the facile introduction of a substituted benzenesulfonyl moiety into target molecules, a common strategy in the design of new drug candidates. While a lack of readily available physical and spectroscopic data presents a challenge, the information provided in this guide, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to incorporate this versatile building block into their synthetic endeavors. Prudent laboratory practice, including thorough risk assessment and small-scale trial reactions, is paramount when working with this and other reactive chemical intermediates.

References

-

Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Organic Syntheses. p. 943. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

ChemSynthesis. 5-chloro-2-thiophenesulfonyl chloride - 2766-74-7. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Fisher Scientific. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals. [Link]

-

ChemBK. 5-Chloro-2-thiophenesulfonyl chloride. [Link]

-

IUCr. Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

SpectraBase. 5-Chloro-2-methoxybenzenesulfonyl chloride - Optional[ATR-IR] - Spectrum. [Link]

-

NIST. Benzene, 1-chloro-4-methyl-. [Link]

Sources

- 1. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 5. Benzenesulfonyl chloride [webbook.nist.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide, grounded in fundamental chemical principles and data from structurally analogous compounds, offers a robust framework for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of the target molecule, explore the theoretical underpinnings of its solubility, present a detailed protocol for empirical solubility determination, and provide a predicted solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for laboratory applications, enabling informed solvent selection and experimental design.

Introduction to 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The reactivity of the sulfonyl chloride group makes it a versatile functional handle for the introduction of the sulfonyl moiety onto various nucleophiles. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1216234-07-9 | |

| Molecular Formula | C₉H₁₀Cl₂O₃S | |

| Molecular Weight | 269.15 g/mol | |

| Physical Form | Solid |

The presence of a polar sulfonyl chloride group, a moderately polar ethoxy group, and a larger, nonpolar substituted benzene ring suggests a nuanced solubility profile. The molecule's overall polarity will be a key determinant of its interaction with various solvents.

Factors Governing Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[2] The solubility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride will be dictated by the interplay of intermolecular forces between the solute and the solvent.

-

Polarity: The sulfonyl chloride group (-SO₂Cl) is strongly polar. The ether linkage (-O-) in the ethoxy group also contributes to the molecule's polarity. The substituted benzene ring, however, is nonpolar. Therefore, the molecule possesses both polar and nonpolar regions. It is expected to be more soluble in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: The solute itself does not have hydrogen bond-donating capabilities. However, the oxygen atoms in the sulfonyl and ethoxy groups can act as hydrogen bond acceptors. This suggests that it may have some solubility in protic solvents, but this is likely to be limited by the compound's reactivity.

-

Reactivity with Protic Solvents: A critical consideration for sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly protic solvents like water and alcohols. Sulfonyl chlorides are susceptible to hydrolysis and alcoholysis, which would lead to the formation of the corresponding sulfonic acid or sulfonate ester.[2] This is not a true dissolution but a chemical reaction. Therefore, for applications requiring the recovery of the intact sulfonyl chloride, the use of aprotic solvents is imperative.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds such as benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride, which are known to be soluble in a range of organic solvents but insoluble in water, a qualitative solubility profile for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride can be predicted.[2][3]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Medium | The nonpolar aromatic ring will favor interaction with nonpolar solvents, but the highly polar sulfonyl chloride group will limit overall solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions without reacting with it. The nonpolar part of the solute will also be reasonably well-solvated. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble / Reactive | The compound is expected to be largely insoluble in water due to the significant nonpolar character of the substituted benzene ring. Furthermore, it will react with water and alcohols, leading to decomposition rather than true dissolution.[4] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, empirical determination is essential. The following protocol outlines a qualitative method for assessing the solubility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride in a selection of organic solvents.

Materials and Equipment

-

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

-

A selection of dry, anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, acetonitrile)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Fume hood

Safety Precautions

-

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

Experimental Workflow

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

-

Preparation: In a fume hood, accurately weigh approximately 10 mg of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride into a small, dry test tube or vial.

-

Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution.

-

Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration (~10 mg/mL).

-

Partially Soluble: If some of the solid dissolves but a noticeable amount remains, the compound is partially soluble.

-

Insoluble: If the solid does not appear to dissolve at all, the compound is considered insoluble.

-

-

Repeat: Repeat steps 1-4 for each of the selected organic solvents.

-

Record: Meticulously record all observations in a laboratory notebook.

Conclusion

While direct, quantitative solubility data for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride remains elusive in the current body of scientific literature, a strong predictive understanding of its solubility can be established through the analysis of its molecular structure and comparison with analogous compounds. It is anticipated to exhibit high solubility in polar aprotic solvents, making them the solvents of choice for synthetic applications. Conversely, it is expected to be insoluble in and reactive with polar protic solvents. The provided experimental protocol offers a straightforward and reliable method for researchers to empirically verify the solubility in their specific solvent systems of interest, ensuring optimal conditions for their experimental work. This guide serves as a foundational resource to empower researchers in the effective handling and application of this important synthetic intermediate.

References

-

University of Rochester. Solvents and Polarity. Available at: [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

University of the West Indies at Mona. Qualitative Analysis of Organic Compounds. Available at: [Link]

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

Ankara University. Qualitative Analysis of Organic Compounds. Available at: [Link]

-

Gaylord Chemical. Polarity of Solvents. Available at: [Link]

-

YouTube. Solubility Tests - Identification of Unknowns (Part 1). Available at: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Burdick & Jackson. Polarity Index. Available at: [Link]

-

Solubility of Things. Benzenesulfonyl chloride. Available at: [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

-

Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. Available at: [Link]

-

Gharagheizi, F., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

Chen, S. (2020). Predicting Drug Solubility with Deep Learning. Medium. Available at: [Link]

-

PubChem. 4-Chlorobenzenesulfonyl chloride. Available at: [Link]

Sources

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action and Investigative Strategy for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Abstract

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. While its direct biological mechanism of action is not extensively characterized in publicly available literature, its chemical structure is emblematic of a class of compounds utilized as covalent probes and inhibitors. This guide delineates the compound's putative mechanism of action, grounded in the established reactivity of arylsulfonyl chlorides. We present a theoretical framework for its interaction with biological macromolecules and provide a comprehensive, field-proven experimental roadmap for researchers to elucidate its specific molecular targets and cellular effects. This document is intended for researchers and professionals in drug development and chemical biology who are investigating the potential of novel covalent modifiers.

Part 1: Foundational Chemistry and the Principle of Covalent Modification

The investigational journey into the mechanism of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride begins with its core chemical identity: it is an electrophilic arylsulfonyl chloride. This class of compounds is known for its reactivity towards nucleophilic residues within proteins, leading to the formation of a stable, covalent bond. This mode of action, known as covalent inhibition or modification, offers distinct advantages in drug development, including high potency and prolonged duration of action.

The key to this reactivity lies in the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack. In a biological context, the primary nucleophiles are the side chains of specific amino acid residues:

-

Lysine: The primary amine (-NH₂) of the lysine side chain is a potent nucleophile.

-

Tyrosine: The hydroxyl (-OH) group on the phenol ring can act as a nucleophile.

-

Serine and Threonine: The primary and secondary hydroxyl groups, respectively, are also potential targets.

-

Cysteine: The thiol (-SH) group is a particularly strong nucleophile, though its reactivity can be pH-dependent.

The reaction results in the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine), displacing the chloride ion. This irreversible modification of the protein can lead to a loss of function, for example, by blocking an enzyme's active site or preventing a critical protein-protein interaction.

The substitution pattern on the aromatic ring of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride—containing chloro, ethoxy, and methyl groups—modulates the electrophilicity of the sulfur atom. The electron-withdrawing nature of the chlorine atom is expected to enhance reactivity, while the electron-donating effects of the ethoxy and methyl groups may temper it. This specific substitution pattern ultimately defines the compound's reactivity profile and its potential selectivity for certain protein targets.

Figure 1: General mechanism of covalent modification by an arylsulfonyl chloride.

Part 2: A Strategic Workflow for Target Deconvolution and Mechanistic Validation

Given the uncharacterized nature of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a systematic and multi-faceted experimental approach is required. The following workflow provides a robust strategy, from unbiased target discovery to cellular validation.

Figure 2: A comprehensive experimental workflow for elucidating the mechanism of action.

Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a powerful chemical proteomics strategy to identify the protein targets of covalent inhibitors in a complex biological sample. It relies on the reactivity of the inhibitor to tag its targets, which are then enriched and identified by mass spectrometry. For this to work, a version of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride bearing a bioorthogonal handle (e.g., an alkyne or azide) would need to be synthesized.

Methodology:

-

Probe Synthesis: Synthesize an alkyne-functionalized analog of the parent compound.

-

Lysate Preparation: Prepare proteomes from relevant cell lines or tissues by homogenization in a suitable buffer (e.g., PBS) without detergents that could denature proteins.

-

Probe Incubation: Treat the proteome with the alkyne-probe at various concentrations and for different durations to assess labeling conditions. Include a vehicle control (e.g., DMSO).

-

Click Reaction: Ligate a reporter tag, such as biotin-azide, to the alkyne-labeled proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the covalent targets of the probe.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls.

Protocol 2: Biochemical Validation of Target Engagement

Rationale: Once putative targets are identified, it is crucial to validate the direct interaction biochemically using purified recombinant protein. This step confirms that the interaction is not an artifact of the complex lysate environment.

Methodology:

-

Protein Expression and Purification: Clone, express, and purify the top candidate target protein(s) from the ABPP screen using standard molecular biology techniques (e.g., E. coli or baculovirus expression systems).

-

Intact Protein Mass Spectrometry:

-

Incubate the purified protein with 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

A mass shift corresponding to the addition of the 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl moiety will confirm direct covalent modification.

-

-

Enzyme Inhibition Assay (if the target is an enzyme):

-

Perform a kinetic assay using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Pre-incubate the enzyme with varying concentrations of the compound.

-

Initiate the reaction by adding the substrate and monitor the reaction rate.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Table 1: Hypothetical Biochemical Validation Data

| Target Protein | Assay Type | Endpoint | Result | Interpretation |

| Kinase X | ADP-Glo™ Kinase Assay | IC₅₀ | 1.2 µM | Potent inhibitor of Kinase X activity. |

| Protease Y | FRET-based Assay | IC₅₀ | 8.5 µM | Moderate inhibitor of Protease Y activity. |

| Protein Z | Intact MS | Mass Shift | +248.7 Da | Confirmed direct covalent modification. |

Part 3: Delineating Cellular Effects and Pathway Modulation

Validating a direct biochemical interaction is necessary but not sufficient. The final phase of investigation must place the mechanism of action within a cellular context to ensure physiological relevance.

Protocol 3: Cellular Target Engagement and Pathway Analysis

Rationale: Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its target in living cells. Subsequent pathway analysis by Western blotting can reveal the downstream consequences of this engagement.

Methodology:

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot.

-

Binding of the compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

-

-

Downstream Pathway Analysis:

-

Based on the known function of the validated target protein (e.g., Kinase X), identify key downstream signaling nodes.

-

Treat cells with the compound for various times and at different doses.

-

Prepare cell lysates and perform Western blotting to assess the phosphorylation status or expression levels of downstream proteins. For example, if Kinase X phosphorylates Protein Y, treatment with the compound should decrease the levels of phospho-Protein Y.

-

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Conclusion

While 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride lacks a well-defined biological role in current scientific literature, its chemical structure strongly implies a capacity for covalent modification of protein nucleophiles. This guide provides a scientifically rigorous, hypothesis-driven framework for its investigation. By employing a systematic workflow of target discovery, biochemical validation, and cellular analysis, researchers can effectively deconvolve its mechanism of action, identify its molecular targets, and ultimately determine its potential as a chemical probe or therapeutic lead. This structured approach ensures that experimental choices are logical, and the resulting data is self-validating, upholding the highest standards of scientific integrity.

References

This is a representative list of references that would support the methodologies described. The URLs are functional landing pages for the techniques and concepts.

-

Activity-Based Protein Profiling (ABPP): Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. Source: Annual Reviews, [Link]

-

Covalent Inhibitors in Drug Discovery: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. Source: Nature, [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Source: Science, [Link]

-

Click Chemistry in Chemical Biology: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Source: Wiley Online Library, [Link]

-

Mass Spectrometry in Proteomics: Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Source: Nature, [Link]

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

This guide provides a comprehensive overview of the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. We will delve into the underlying chemical principles, a detailed experimental protocol, and a rigorous approach to calculating the theoretical yield. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Introduction: Significance and Synthetic Strategy

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a bespoke sulfonyl chloride derivative. The sulfonyl chloride functional group is a versatile handle for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds of significant interest in medicinal chemistry. The specific substitution pattern of this molecule—a chlorine atom, an ethoxy group, and a methyl group on the benzene ring—offers a unique electronic and steric profile for targeted molecular design.

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the precursor, 4-chloro-1-ethoxy-2-methylbenzene. This reaction introduces the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The choice of chlorosulfonic acid as the reagent is pivotal, as it serves as both the sulfonating agent and the source of the chloride for the sulfonyl chloride group.[1][2]

The reaction is governed by the directing effects of the substituents on the benzene ring. The ethoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The chlorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects will predominantly favor the substitution at the position ortho to the strongly activating ethoxy group and meta to the deactivating chloro group, leading to the desired product.

Experimental Protocol: A Validating Workflow

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Chloro-1-ethoxy-2-methylbenzene | C₉H₁₁ClO | 170.64 | 10.0 g | Starting Material |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 40.8 mL (5 eq.) | Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |

| Crushed Ice | H₂O | 18.02 | 500 g | Quenching |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-chloro-1-ethoxy-2-methylbenzene in 100 mL of dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.[3]

-

Addition of Chlorosulfonic Acid: Slowly add 40.8 mL of chlorosulfonic acid dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 5 °C throughout the addition. An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product. This procedure must be performed in a well-ventilated fume hood due to the evolution of HCl gas.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Theoretical Yield: Calculation and Significance

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. Calculating the theoretical yield is a critical step in synthetic chemistry for evaluating the efficiency of a reaction.

The Stoichiometric Relationship

The balanced chemical equation for the synthesis is:

C₉H₁₁ClO + ClSO₃H → C₉H₁₀Cl₂O₃S + HCl

(4-Chloro-1-ethoxy-2-methylbenzene) + (Chlorosulfonic Acid) → (5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride) + (Hydrogen Chloride)

The stoichiometry of the reaction is 1:1 between the starting material and the product.

Step-by-Step Calculation of Theoretical Yield

-

Calculate the moles of the limiting reagent. In this protocol, the starting material, 4-chloro-1-ethoxy-2-methylbenzene, is the limiting reagent as chlorosulfonic acid is used in excess.[4]

-

Molar mass of 4-chloro-1-ethoxy-2-methylbenzene = 170.64 g/mol

-

Mass of starting material = 10.0 g

-

Moles of starting material = Mass / Molar Mass = 10.0 g / 170.64 g/mol = 0.0586 moles

-

-

Determine the moles of product based on stoichiometry. Since the reaction is 1:1, the number of moles of the product will be equal to the number of moles of the limiting reagent.[5]

-

Moles of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride = 0.0586 moles

-

-

Calculate the theoretical yield in grams.

-

Molar mass of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (C₉H₁₀Cl₂O₃S) = 269.15 g/mol [6]

-

Theoretical Yield = Moles of product × Molar mass of product

-

Theoretical Yield = 0.0586 moles × 269.15 g/mol = 15.77 g

-

Therefore, the theoretical yield of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride for this synthesis is 15.77 grams .

Logic of Theoretical Yield Calculation

Caption: Logical flow for calculating the theoretical yield.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride and the calculation of its theoretical yield. By understanding the underlying principles of the chlorosulfonation reaction and adhering to a well-structured experimental protocol, researchers can confidently and efficiently produce this valuable chemical intermediate. The accurate calculation of theoretical yield is paramount for assessing the success of the synthesis and for optimizing reaction conditions for future scale-up.

References

- University of Toronto. (n.d.). Yield calculation.

- The Organic Chemistry Tutor. (2020, October 30). How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube.

- Omni Calculator. (n.d.).

- Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry.

- wikiHow. (n.d.). How to Calculate Theoretical Yield: 12 Steps (with Pictures).

- GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid.

- Al-Zoubi, R. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.

- DuPont. (n.d.). CSA.

- Chemcasts. (n.d.). Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride.

- Chemistry Stack Exchange. (2015, March 16).

- National Institutes of Health. (n.d.).

- Taylor & Francis Online. (n.d.). REVIEW.

- Sigma-Aldrich. (n.d.). 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Sources

- 1. macro.lsu.edu [macro.lsu.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 6. 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride | 1216234-07-9 [sigmaaldrich.com]

An In-depth Technical Guide to 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in medicinal chemistry. Its multifunctional structure, featuring a reactive sulfonyl chloride group, a stabilizing methyl group, a lipophilic chlorine atom, and an electron-donating ethoxy group, makes it a versatile building block for the synthesis of novel sulfonamide derivatives. Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, with a focus on its utility in the development of new therapeutic agents. While direct literature on this specific molecule is limited, this guide draws upon established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its use in research and development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1216234-07-9 | |

| Molecular Formula | C₉H₁₀Cl₂O₃S | |

| Molecular Weight | 269.15 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Room Temperature |

Safety Profile:

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Detailed Protocol (Hypothetical, based on analogous syntheses):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place a molar excess of chlorosulfonic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Precursor: Slowly add 1-chloro-4-ethoxy-2-methylbenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The precursor itself can be synthesized via standard electrophilic aromatic substitution reactions on 3-chloro-4-ethoxytoluene.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being insoluble in water, will precipitate out.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield pure 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Causality behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Low Temperature: The initial low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Aqueous Work-up: Quenching the reaction with ice-water hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product.

Reactivity and Synthetic Applications

The primary utility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride in drug development lies in its ability to readily react with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast array of biologically active molecules.[1]

General Reaction Scheme for Sulfonamide Synthesis:

Caption: General reaction of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with an amine.

Experimental Protocol for Sulfonamide Synthesis (General):

-

Dissolution: Dissolve the amine starting material in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add a solution of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted sulfonyl chloride.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

The structural motifs present in 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride suggest its potential as a scaffold for the development of various therapeutic agents. By reacting it with a diverse library of amines, researchers can generate a wide range of sulfonamide derivatives for biological screening.

Anticancer Agents: